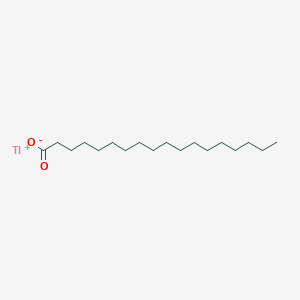
Thallium(1+) octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thallium(1+) octadecanoate can be synthesized through a reaction between thallium(I) hydroxide and octadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
TlOH+C17H35COOH→Tl(C17H35COO)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thallium(1+) octadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The carboxylate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride can reduce thallium(III) to thallium(I).
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under mild conditions.
Major Products Formed
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various thallium carboxylates with different substituents.
Applications De Recherche Scientifique
Thallium(1+) octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thallium compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of thallium(1+) octadecanoate involves its interaction with cellular components, particularly those containing sulfur and nitrogen. Thallium can mimic potassium ions, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various physiological effects, including toxicity at higher concentrations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) octadecanoate is unique due to its long-chain fatty acid component, which imparts different solubility and reactivity properties compared to other thallium(I) compounds. This uniqueness makes it suitable for specific applications where other thallium compounds may not be effective.
Propriétés
Numéro CAS |
33734-56-4 |
|---|---|
Formule moléculaire |
C18H35O2Tl |
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
octadecanoate;thallium(1+) |
InChI |
InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
CUEKJWSALCWBPG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















